![molecular formula C16H15N5OS B2854209 N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251563-27-5](/img/structure/B2854209.png)
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PETT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. PETT is a thiazole-based compound that possesses a pyrimidine moiety, making it a potential candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting CK2, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival. Additionally, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to modulate the immune response, which may enhance the efficacy of cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to have minimal toxicity towards normal cells, making it a suitable candidate for further research. However, the limitations of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide include its poor solubility in water, which may affect its bioavailability, and its limited in vivo efficacy, which may require further optimization.
Orientations Futures
There are several future directions for the research and development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, the optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's pharmacokinetic and pharmacodynamic properties may enhance its efficacy in vivo. Second, the combination of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide with other anticancer agents may improve its therapeutic potential. Third, the development of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide derivatives with improved solubility and potency may expand its applications in cancer treatment. Fourth, the investigation of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's potential in other diseases, such as inflammatory disorders and infectious diseases, may broaden its therapeutic scope.
Conclusion
In conclusion, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a thiazole-based compound that has shown promising anticancer activity through the inhibition of CK2. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has minimal toxicity towards normal cells and inhibits angiogenesis, making it a potential candidate for cancer treatment. However, further optimization of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide's properties and the investigation of its potential in other diseases are needed to fully realize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 2-bromoacetophenone to form 2-(2-bromoacetophenylamino)thiazole. This intermediate is then reacted with 2-aminopyrimidine to form N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been optimized to produce high yields and purity, making it a suitable compound for further research.
Applications De Recherche Scientifique
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been found to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-6-3-2-4-7-12)19-14(22)13-10-23-16(20-13)21-15-17-8-5-9-18-15/h2-11H,1H3,(H,19,22)(H,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUNRUDMJKSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.